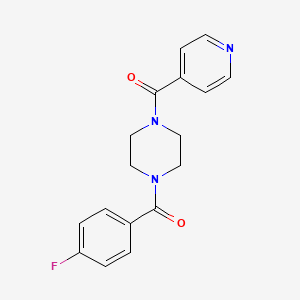
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Shukla, Chaudhary, and Pandey (2020) conducted a study on a closely related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, and its dimer. They employed molecular docking, density functional theory (DFT), and the quantum theory of atoms in molecules (QTAIM) approach for analysis (Shukla, Chaudhary, & Pandey, 2020).
- Zhang et al. (2019) synthesized 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for biologically active compounds, which shares structural similarities with 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
- The study by Shukla, Chaudhary, and Pandey (2020) also included comprehensive analyses of the molecular structure using spectroscopic data like vibrational, electronic, and NMR spectra (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
- In their research, Shukla et al. (2020) detailed various non-covalent interactions and topological parameters of the charge densities in the molecules, providing insights into the chemical reactivity and interactions of similar acrylamide compounds (Shukla, Chaudhary, & Pandey, 2020).
Physical Properties Analysis
- The study by Zhang et al. (2019) provided insights into the physical properties of related compounds, such as solubility and yield, which are crucial for understanding the behavior of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Chemical Properties Analysis
- The research by Shukla et al. (2020) also included a deep analysis of the chemical properties, such as nonlinear optical activity and reactive sites, through molecular electrostatic potential diagrams (Shukla, Chaudhary, & Pandey, 2020).
科学的研究の応用
Applications in Polymer Science and Material Engineering
Polyacrylamide Synthesis and Applications : Acrylamide is a foundational monomer in the synthesis of polyacrylamide, a polymer with extensive applications ranging from soil conditioning and wastewater treatment to uses in the cosmetic, paper, and textile industries. Additionally, polyacrylamide serves as a solid support in protein separation techniques, such as electrophoresis in the laboratory setting. This versatility underscores the importance of acrylamide derivatives, including compounds like 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide, in creating materials with specific desired properties for industrial and research applications (Friedman, 2003).
Chemical Analysis and Biochemistry
Tritium Labelling in Biochemical Analysis : Acrylamide gels are utilized in detecting tritium-labelled proteins and nucleic acids, illustrating the compound's role in advancing biochemical research methodologies. This application is critical for studies involving the tracking and analysis of molecular interactions within biological systems (Bonner & Laskey, 1974).
Advanced Chemical Synthesis Techniques
Controlled Polymerization : The controlled polymerization of acrylamides demonstrates the compound's utility in creating polymers with precise molecular weights and properties. This capability is essential for designing materials with specific functions, ranging from biomedical applications to the development of novel materials with unique mechanical, thermal, or chemical properties (Teodorescu & Matyjaszewski, 2000).
Molecular Docking and Computational Chemistry
Molecular Docking and DFT Studies : Research involving the synthesis, spectral analysis, and computational studies of acrylamide derivatives, including molecular docking and density functional theory (DFT) calculations, highlights the compound's significance in understanding molecular interactions and designing molecules with targeted properties. These studies provide insights into the non-covalent interactions critical for molecular recognition and the development of novel therapeutics or materials (Shukla, Chaudhary, & Pandey, 2020).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-7-9-15(11-13(12)2)19-17(20)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPVFWKYKHERM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)
![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)



![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)